molecular formula C11H21NO4 B160777 Isobutyryl-L-carnitine CAS No. 25518-49-4

Isobutyryl-L-carnitine

Cat. No. B160777
CAS RN: 25518-49-4
M. Wt: 231.29 g/mol
InChI Key: LRCNOZRCYBNMEP-SECBINFHSA-N
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Description

Isobutyryl-L-carnitine belongs to the acylcarnitines class of compounds . These compounds are produced from L-carnitine, which plays an important role in fatty acid metabolic pathways . The functions and roles of acyl-L-carnitines in various tissues like brain, heart, and muscle continue to attract much interest .


Synthesis Analysis

Isobutyryl-L-carnitine may be used as an analytical reference standard for the separation and identification of underivatized isobutyryl-L-carnitine in human plasma samples using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) . Isobutyryl-CoA is a substrate for isobutyryl-CoA dehydrogenase (IBDH) in the catabolism of valine and an intermediate in the synthesis of isobutyryl-L-carnitine .


Molecular Structure Analysis

The molecular formula of Isobutyryl-L-carnitine is C11H21NO4 . Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .


Chemical Reactions Analysis

Isobutyryl-L-carnitine is a product of the acyl-CoA dehydrogenases (ACADs), which are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids . Acylcarnitines are formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine .


Physical And Chemical Properties Analysis

Isobutyryl-L-carnitine has 5 H bond acceptors and 1 H bond donor . It has 7 freely rotating bonds . Its ACD/LogP is -3.27 and its ACD/LogD (pH 7.4) is -2.54 . Its polar surface area is 66 Å .

Scientific Research Applications

Field

This application falls under the field of Sports Nutrition .

Application

L-carnitine is used as a supplement by recreationally-active, competitive, and highly trained athletes . It is believed to improve metabolism and physical performance .

Method

The method of application involves oral ingestion of L-carnitine, typically in doses ranging from 1g to 4g per day for either 12 or 24 weeks .

Results

Studies have shown that prolonged supplementation of L-carnitine, especially in combination with carbohydrates, may increase muscle total carnitine content, affecting exercise metabolism and improving performance .

Critical Care Medicine

Field

This application is in the field of Critical Care Medicine .

Application

L-carnitine supplementation has been studied for its effects on inflammation, oxidative stress, and clinical outcomes in critically ill patients with sepsis .

Method

In a randomized double-blinded controlled trial, patients were given 3g/day of L-carnitine for 7 days .

Results

The study found that L-carnitine supplementation significantly reduced inflammation markers (CRP and ESR), enhanced antioxidant defense (SOD and TAC), reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .

Heart Failure Diagnosis and Prognosis

Field

This application is in the field of Cardiology .

Application

The quantitative determination of circulating L-carnitine and its derivatives, including Isobutyryl-L-carnitine, contributes to the diagnosis of heart failure, discrimination of its etiology, and prediction of clinical prognosis .

Method

In a study, serum L-carnitines were quantitatively measured by liquid chromatography/mass spectrometry in 161 heart failure patients and control patients .

Results

The study found that 26 types of carnitines, including Isobutyryl-L-carnitine, were significantly increased in heart failure patients compared to the control group . Isobutyryl-L-carnitine and stearoyl-L-carnitine were independently associated with a higher probability of dilated cardiomyopathy (DCM) than ischemic cardiomyopathy (ICM) .

Metabolism and Metabolic Modifications

Field

This application is in the field of Sports Nutrition and Metabolism .

Application

L-carnitine supplementation is used by athletes and is believed to affect metabolism and improve performance .

Method

The method of application involves oral ingestion of L-carnitine, typically in doses ranging from 1g to 4g per day for either 12 or 24 weeks .

Results

Studies have shown that prolonged supplementation of L-carnitine, especially in combination with carbohydrates, may increase muscle total carnitine content, affecting exercise metabolism, improving performance, and energy expenditure, without altering body composition .

Poultry Health and Production

Field

This application is in the field of Poultry Science .

Application

L-carnitine supplementation is used in poultry for its potential benefits on health and production . It is believed to increase energy production, improve fat metabolism, and enhance the immune status in birds, which is energy demanding .

Method

The method of application involves dietary supplementation of L-carnitine .

Metabolic Disorder Diagnosis

Field

This application is in the field of Metabolic Disorder Diagnosis .

Application

Isobutyryl-L-carnitine, along with other acylcarnitines, is used in the diagnosis of metabolic disorders . Specifically, it is used in the diagnosis of isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism .

Method

The method involves the quantitation of Isobutyryl-L-carnitine in urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .

Results

The presence of elevated Isobutyryl-L-carnitine in urine is associated with isobutyryl-CoA dehydrogenase deficiency .

Safety And Hazards

The safety data sheet for Isobutyryl-L-carnitine indicates that it is a combustible solid . No special precautions are necessary if used correctly .

Future Directions

Isobutyrylcarnitine has been identified as a biomarker of OCT1 activity and interspecies differences in its membrane transport . Genome-wide association studies have identified an association between isobutyrylcarnitine (IBC) and organic cation transporter 1 (OCT1) genotypes . This suggests that IBC could be used as an endogenous biomarker of OCT1 activity .

properties

IUPAC Name

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCNOZRCYBNMEP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948420
Record name 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyryl-L-carnitine

CAS RN

25518-49-4
Record name Isobutyrylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25518-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyryl-1-carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYRYLCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
Z Chen, DB Lu, BL Qi, Y Wu, Y Xia, A Chen… - European Heart …, 2020 - academic.oup.com
… Isobutyryl-L-carnitine and stearoyl-L-carnitine were independently associated with higher … DCM prediction model established by adding carnitines (isobutyryl-L-carnitine and stearoyl-L-…
Number of citations: 2 academic.oup.com
L Luo, R Ramanathan, L Horlbogen… - Analytical …, 2020 - ACS Publications
… The present work represents the first report of an endogenous compound, isobutyryl-l-carnitine (IBC), as a potential clinical OCT1 biomarker for DDI assessment. A hydrophilic …
Number of citations: 27 pubs.acs.org
G Miotto, R Venerando, N Siliprandi - Biochemical and biophysical …, 1989 - Elsevier
Isovaleryl-1-carnitine inhibits the proteolysis induced by amino acid deprivation in the perfused rat liver to an extent equivalent, or, below 0.4 mM, even greater than that previously …
Number of citations: 16 www.sciencedirect.com
V Ruggiero, CM D'Urso, C Albertoni, S Campo… - Mediators of …, 1993 - hindawi.com
… ST 284 isobutyryl-L-carnitine chloride; ST 730 isobutyryl-L-carnitine chloride ester with /Y-hydroxybutyric acid; ST 878 isobutyryl-L-carnitine ester with y-hydroxybutyric acid. …
Number of citations: 33 www.hindawi.com
RP Revoltella, B Dal Canto, L Caracciolo… - Biochimica et Biophysica …, 1994 - Elsevier
Addition of l-carnitine and some of its analogs to low-serum incubation medium of murine hepatocytic C2.8 cells prolonged maintenance of life and enhanced cell growth, as compared …
Number of citations: 32 www.sciencedirect.com
A Marzo, S Curti - Journal of Chromatography B: Biomedical Sciences …, 1997 - Elsevier
… pool of l-carnitine includes l-carnitine, or free l-carnitine (LC), its short-chain esters (namely, acetyl-l-carnitine (ALC), propionyl-l-carnitine (PLC), butyryl and isobutyryl-l-carnitine, valeryl- …
Number of citations: 42 www.sciencedirect.com
S Yang, C Cao, S Chen, L Hu, W Bao… - Journal of agricultural …, 2016 - ACS Publications
… Isobutyryl-l-carnitine, a short-chain acylcarnitine species, is … acid, the decrease in isobutyryl-l-carnitine levels in group A … pantothenic acid and isobutyryl-l-carnitine levels increased …
Number of citations: 42 pubs.acs.org
J Oto, A Fernandez-Pardo, M Roca, E Plana… - Journal of …, 2020 - Elsevier
… we could experimentally confirm the identity of isobutyryl-l-carnitine (fold change = 2.098, P … as potential diagnostic marker for RCC and isobutyryl-l-carnitine and l-proline betaine as …
Number of citations: 24 www.sciencedirect.com
ME Uddin, DA Garrison, K Kim, Y Jin… - Frontiers in …, 2021 - frontiersin.org
… In addition, we found that dasatinib can inhibit hepatic OCT1 function in mice as evidenced from its ability to modulate levels of isobutyryl L-carnitine, a hepatic OCT1 biomarker …
Number of citations: 14 www.frontiersin.org
JA Hobert, SA Brose, M Pasquali - Clinical Applications of Mass …, 2022 - Springer
… 1 mM calibration stock solutions: Prepare individual 1 mM stock solutions of butyryl-L-carnitine chloride (C4-HCl), isobutyryl-L-carnitine (isoC4), and L-glutaryl carnitine chloride (C5DC-…
Number of citations: 4 link.springer.com

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